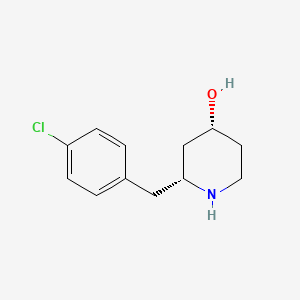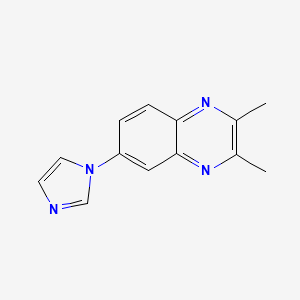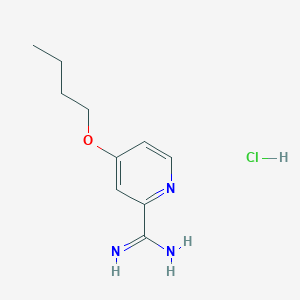
4-Butoxypicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C10H16ClN3O and a molecular weight of 229.71 g/mol It is a derivative of picolinimidamide, featuring a butoxy group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxypicolinimidamide hydrochloride typically involves the reaction of 4-butoxypyridine with an appropriate amidine reagent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxypicolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The butoxy group or other substituents on the pyridine ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Butoxypicolinimidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-Methoxypicolinimidamide hydrochloride
- 4-Ethoxypicolinimidamide hydrochloride
- 4-Propoxypicolinimidamide hydrochloride
Comparison: 4-Butoxypicolinimidamide hydrochloride is unique due to the presence of the butoxy group, which can influence its chemical and biological properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative may exhibit different reactivity, solubility, and binding affinity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
1179359-74-0 |
|---|---|
Molecular Formula |
C10H16ClN3O |
Molecular Weight |
229.71 g/mol |
IUPAC Name |
4-butoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-3-6-14-8-4-5-13-9(7-8)10(11)12;/h4-5,7H,2-3,6H2,1H3,(H3,11,12);1H |
InChI Key |
COLRAYPHWFOAQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NC=C1)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


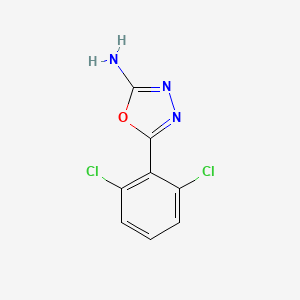

![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
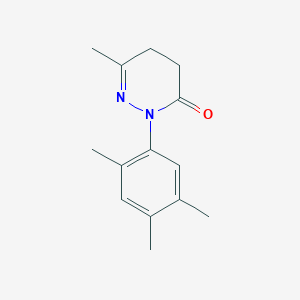
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

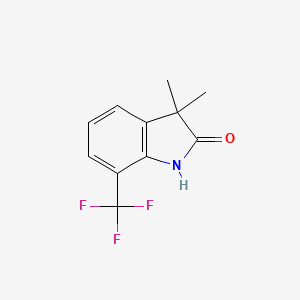
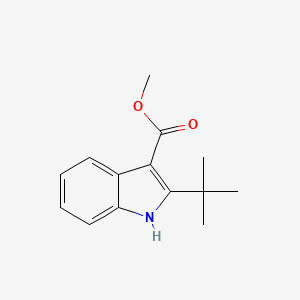


![2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15067305.png)
